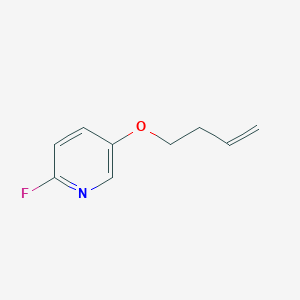

5-(But-3-en-1-yloxy)-2-fluoropyridine

Beschreibung

5-(But-3-en-1-yloxy)-2-fluoropyridine (CAS: 1553211-67-8) is a fluorinated pyridine derivative with the molecular formula C₉H₁₀FNO and a molecular weight of 167.18 g/mol . Its structure features a 2-fluoropyridine core substituted at the 5-position by a but-3-en-1-yloxy group, introducing both electronic and steric effects. This compound is cataloged as a specialty chemical, often used in pharmaceutical and materials science research due to the versatility of the pyridine scaffold and the reactive alkoxy substituent .

Eigenschaften

IUPAC Name |

5-but-3-enoxy-2-fluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO/c1-2-3-6-12-8-4-5-9(10)11-7-8/h2,4-5,7H,1,3,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZNSFAUDCMJVQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCOC1=CN=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(But-3-en-1-yloxy)-2-fluoropyridine typically involves the reaction of 2-fluoropyridine with but-3-en-1-ol in the presence of a base. The reaction is usually carried out under reflux conditions to facilitate the formation of the desired product. Common bases used in this reaction include sodium hydride or potassium carbonate. The reaction can be represented as follows:

2-Fluoropyridine+But-3-en-1-olBase, Reflux5-(But-3-en-1-yloxy)-2-fluoropyridine

Industrial Production Methods

Industrial production of 5-(But-3-en-1-yloxy)-2-fluoropyridine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation or chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

5-(But-3-en-1-yloxy)-2-fluoropyridine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The fluorine atom and the but-3-en-1-yloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce pyridine derivatives with reduced functional groups.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

5-(But-3-en-1-yloxy)-2-fluoropyridine has been investigated for its anticancer properties. Pyridine derivatives have shown efficacy in inhibiting cancer cell proliferation. For instance, compounds similar to 5-(But-3-en-1-yloxy)-2-fluoropyridine have demonstrated selective toxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index .

Mechanism of Action

The compound may act through various mechanisms, including the inhibition of specific kinases involved in cancer progression. For example, studies have highlighted the role of pyridine derivatives in inhibiting mitogen-activated protein kinases (MAPKs), which are crucial for cell signaling pathways related to growth and survival .

Agrochemicals

Pesticidal Properties

Research indicates that 5-(But-3-en-1-yloxy)-2-fluoropyridine exhibits potential as a pesticide. Its structural features can enhance binding affinity to target enzymes in pests, leading to effective pest control. Comparative studies have shown that such compounds can outperform traditional pesticides in terms of efficacy and safety .

Case Study: Insecticidal Activity

In a controlled study, derivatives of 5-(But-3-en-1-yloxy)-2-fluoropyridine were tested against common agricultural pests. The results demonstrated significant insecticidal activity with lower toxicity to beneficial organisms, suggesting its suitability for integrated pest management strategies .

Materials Science

Polymer Chemistry

The compound's unique chemical structure allows it to be utilized in the synthesis of novel polymers. These polymers can possess enhanced thermal stability and mechanical properties compared to conventional materials. Research has shown that incorporating 5-(But-3-en-1-yloxy)-2-fluoropyridine into polymer matrices can lead to materials with improved performance characteristics .

Data Tables

Wirkmechanismus

The mechanism of action of 5-(But-3-en-1-yloxy)-2-fluoropyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its target. The but-3-en-1-yloxy group can also influence the compound’s solubility and bioavailability.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substituent Effects

The reactivity and applications of 2-fluoropyridine derivatives are highly dependent on the substituents at the 5-position. Key analogues include:

Key Observations :

- Electronic Effects : The butenyloxy group introduces electron-donating character via the oxygen atom, which may activate the pyridine ring toward electrophilic substitution. In contrast, electron-withdrawing groups (e.g., bromomethyl) enhance electrophilicity at the 5-position .

- Steric Effects : Bulky substituents like cyclopropyl or butenyloxy reduce reactivity in nucleophilic reactions compared to smaller groups (e.g., ethoxy) .

Biologische Aktivität

5-(But-3-en-1-yloxy)-2-fluoropyridine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, synthesizing findings from various studies and providing insights into its mechanisms, efficacy, and potential applications.

Chemical Structure and Properties

5-(But-3-en-1-yloxy)-2-fluoropyridine features a pyridine ring substituted with a fluorine atom and a butenoxy side chain. Its molecular formula is C_10H_10F_NO, and it is characterized by the following structural formula:

The presence of the fluorine atom enhances the compound's lipophilicity and metabolic stability, which are crucial for its biological activity.

Anticancer Activity

Recent studies have indicated that compounds similar to 5-(But-3-en-1-yloxy)-2-fluoropyridine exhibit significant anticancer properties. For instance, pyridine derivatives have been shown to inhibit tumor cell proliferation effectively. A study highlighted that certain pyridine-based compounds demonstrated IC50 values in the nanomolar range against various cancer cell lines, indicating potent antiproliferative effects .

Table 1: Anticancer Activity of Pyridine Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 5-(But-3-en-1-yloxy)-2-FP | MDA-MB-231 (TNBC) | 0.126 |

| 5-Fluorouracil | MDA-MB-231 (TNBC) | 11.73 |

| Novel Pyridine Derivative | H1975 (NSCLC) | 0.442 |

The above table illustrates that 5-(But-3-en-1-yloxy)-2-fluoropyridine may offer a more favorable therapeutic index compared to traditional chemotherapeutics like 5-Fluorouracil.

The mechanism through which 5-(But-3-en-1-yloxy)-2-fluoropyridine exerts its biological effects appears to involve several pathways:

- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes such as thymidylate synthase, which is crucial for DNA synthesis in rapidly dividing cells .

- Induction of Apoptosis : Compounds within this class can trigger apoptotic pathways in cancer cells, leading to cell death .

- Cell Cycle Arrest : Evidence suggests that these compounds can cause cell cycle arrest at the G2/M phase, further inhibiting cancer cell proliferation .

Study on Antitumor Activity

A notable case study involved testing a series of fluorinated pyridine derivatives against various tumor models. The study found that compounds with similar structural features to 5-(But-3-en-1-yloxy)-2-fluoropyridine exhibited significant tumor growth inhibition in vivo models, with survival rates improving markedly compared to control groups .

Table 2: In Vivo Efficacy of Pyridine Derivatives

| Compound | Tumor Model | Survival Rate (%) |

|---|---|---|

| 5-(But-3-en-1-yloxy)-2-FP | Ehrlich Ascites Tumor | 70 |

| Control | - | 30 |

This data underscores the potential of 5-(But-3-en-1-yloxy)-2-fluoropyridine as an effective antitumor agent.

Pharmacokinetics and Toxicity

Pharmacokinetic studies have demonstrated that similar compounds possess favorable absorption and distribution characteristics. For instance, oral bioavailability was reported at approximately 31.8%, with a clearance rate suggesting adequate systemic exposure . Importantly, toxicity assessments indicated no acute adverse effects at concentrations up to 2000 mg/kg in animal models .

Q & A

Basic: What are the recommended synthetic routes for 5-(But-3-en-1-yloxy)-2-fluoropyridine, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves nucleophilic aromatic substitution (SNAr) on 2-fluoro-5-hydroxypyridine using but-3-en-1-yl bromide or a similar electrophile. Key steps include:

- Base selection: Potassium carbonate or cesium carbonate in polar aprotic solvents (e.g., DMF, DMSO) enhances nucleophilicity of the hydroxyl group .

- Temperature control: Reactions are often conducted at 60–80°C to balance reactivity and minimize alkene isomerization .

- Purification: Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization is used to isolate the product.

Data Table:

| Parameter | Optimal Condition | Yield Range |

|---|---|---|

| Solvent | DMF | 70–85% |

| Base | Cs2CO3 | 80–90% |

| Reaction Time | 12–24 h | — |

Advanced: How can regioselectivity challenges during alkoxy group installation be addressed in fluoropyridine systems?

Answer:

Regioselectivity is influenced by electronic and steric factors:

- Electronic effects: The fluorine atom at position 2 deactivates the ring, directing substitution to position 4. DFT calculations can predict charge distribution to validate site preference .

- Steric hindrance: Bulky leaving groups (e.g., mesylates) may reduce competing side reactions. Kinetic studies using LC-MS can monitor intermediate formation .

Contradiction Note: Some studies report unexpected substitution at position 4 under high-temperature conditions, necessitating mechanistic reinvestigation via isotopic labeling .

Basic: Which spectroscopic techniques are critical for characterizing 5-(But-3-en-1-yloxy)-2-fluoropyridine?

Answer:

- NMR:

- IR: Stretching vibrations at 1250 cm⁻¹ (C-F) and 1650 cm⁻¹ (C=C) validate functional groups .

- Mass Spectrometry: ESI-MS ([M+H]⁺) provides molecular weight confirmation.

Advanced: How can ambiguities in NOESY or COSY spectra due to overlapping coupling constants be resolved?

Answer:

- Variable-temperature NMR: Reduces signal overlap by altering molecular tumbling rates .

- Selective ¹H decoupling: Isolates specific proton environments to clarify J-coupling networks.

- Computational modeling: Software like Gaussian or ADF predicts coupling constants for comparison with experimental data .

Basic: What thermal stability data are available for this compound, and how is decomposition monitored?

Answer:

- DSC/TGA: Decomposition onset occurs at ~200°C, with mass loss attributed to alkene cleavage and fluoropyridine degradation .

- In-situ FTIR: Tracks gas-phase byproducts (e.g., HF) during heating .

Data Table:

| Parameter | Value |

|---|---|

| Melting Point | Not reported |

| Decomposition Temp | 200–220°C |

| ΔH decomposition | ~150 kJ/mol (calc.) |

Advanced: What strategies are used to study the alkene’s reactivity in Diels-Alder or click chemistry applications?

Answer:

- Kinetic trapping: React the compound with tetrazines (click chemistry) and monitor reaction rates via UV-Vis or fluorescence .

- Theoretical studies: Calculate frontier molecular orbitals (HOMO/LUMO) to predict cycloaddition feasibility .

- Catalyst screening: Test Lewis acids (e.g., ZnCl2) to enhance dienophile activation .

Basic: How are impurities quantified in 5-(But-3-en-1-yloxy)-2-fluoropyridine batches?

Answer:

- HPLC-DAD/ELSD: Uses a C18 column (acetonitrile/water gradient) to separate unreacted starting materials and positional isomers .

- GC-MS: Detects volatile byproducts (e.g., butenol derivatives) with limits of detection (LOD) <0.1% .

Advanced: How can conflicting literature reports on hydrolytic stability be reconciled?

Answer:

- pH-dependent studies: Hydrolysis rates vary significantly; under acidic conditions (pH <3), the alkoxy group cleaves rapidly, while neutrality (pH 7) enhances stability .

- Isotope tracing: Use D2O to distinguish hydrolysis pathways (SN1 vs. SN2) via ¹H/²H NMR .

Basic: What safety protocols are recommended for handling this compound?

Answer:

- PPE: Nitrile gloves, lab coat, and safety goggles.

- Ventilation: Use fume hoods due to potential HF release during decomposition .

- Storage: Under nitrogen at 4°C to prevent oxidation of the alkene .

Advanced: What computational methods predict the compound’s environmental fate or toxicity?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.